BM30 vs. DC541: Biochemical Potency Comparison for Purified NTMT1
BM30 exhibits an IC50 of 0.89 ± 0.10 μM against purified NTMT1, while the structurally optimized analog DC541 achieves a 2.6-fold higher potency with an IC50 of 0.34 ± 0.02 μM under comparable assay conditions [1][2]. Both compounds were evaluated in the same biochemical assay format, confirming that DC541 represents an improvement in potency but that BM30 remains the foundational tool compound with extensive selectivity characterization.
| Evidence Dimension | Biochemical inhibitory potency (IC50) against NTMT1 |
|---|---|
| Target Compound Data | 0.89 ± 0.10 μM |
| Comparator Or Baseline | DC541: 0.34 ± 0.02 μM |
| Quantified Difference | DC541 is 2.6-fold more potent than BM30 |
| Conditions | Biochemical assay with purified NTMT1, peptide substrate, and SAM cofactor |
Why This Matters
Researchers can select BM30 for experiments requiring a well-validated, moderately potent probe with extensive selectivity data, or DC541 for applications demanding maximal biochemical potency.
- [1] Mackie BD, Chen D, Dong G, et al. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies. J Med Chem. 2020;63(17):9512-9522. doi:10.1021/acs.jmedchem.0c00689 View Source
- [2] Chen D, Dong G, Deng Y, Noinaj N, Huang R. Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1. ACS Med Chem Lett. 2021;12(3):485-493. doi:10.1021/acsmedchemlett.1c00012 View Source
